molecular formula C10H11N3 B188526 5,7-Dimethyl-1,8-naphthyridin-2-amine CAS No. 39565-07-6

5,7-Dimethyl-1,8-naphthyridin-2-amine

Cat. No. B188526
Key on ui cas rn: 39565-07-6
M. Wt: 173.21 g/mol
InChI Key: BOSVHBKQNJZNHK-UHFFFAOYSA-N
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Patent
US04202981

Procedure details

2,6-Diaminopyridine (43.6 g., 0.4 mole), 40.0 g (0.4 mole) of 2,4-pentanedione, 200 ml. of glacial acetic acid and 5 ml. of 96% sulfuric acid were mixed, then refluxed with stirring for 24 hours. The cold solution was added slowly with good stirring and ice bath cooling to 160 g of sodium hydroxide in enough water to make 600 ml. The brown solid, which crystallized, was filtered after the solution had been cooled overnight at 5°, washed twice with cold water and dried, 25.3 g., m.p. 125°-200°. This crude material was dissolved in 130 ml. of boiling 95% ethanol and the solution chilled overnight at -15°, 19.5 g. (28%), m.p. 215°-220°. This material was suitable for the following experiment.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[CH3:9][C:10](=O)[CH2:11][C:12](=O)[CH3:13].S(=O)(=O)(O)O.[OH-].[Na+]>O.C(O)(=O)C>[NH2:8][C:4]1[N:3]=[C:2]2[C:7]([C:10]([CH3:9])=[CH:11][C:12]([CH3:13])=[N:1]2)=[CH:6][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
43.6 g
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
160 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
ADDITION
Type
ADDITION
Details
The cold solution was added slowly
STIRRING
Type
STIRRING
Details
with good stirring
CUSTOM
Type
CUSTOM
Details
The brown solid, which crystallized
FILTRATION
Type
FILTRATION
Details
was filtered after the solution
TEMPERATURE
Type
TEMPERATURE
Details
had been cooled overnight at 5°
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed twice with cold water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
This crude material was dissolved in 130 ml
TEMPERATURE
Type
TEMPERATURE
Details
the solution chilled overnight at -15°
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
NC1=CC=C2C(=CC(=NC2=N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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